N-(naphthalen-2-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(naphthalen-2-yl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of naphthalene derivatives.
Preparation Methods
The synthesis of N-(naphthalen-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-naphthylamine with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(naphthalen-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets in biological systems. For instance, it has been shown to inhibit certain enzymes, leading to its potential use as a therapeutic agent. The compound’s nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N-(naphthalen-2-yl)-3,5-dinitrobenzamide can be compared with other naphthalene derivatives such as:
Naphthalene-2-yl 3,5-dinitrobenzoate: Similar in structure but with different functional groups, leading to variations in biological activity and applications.
Naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with distinct chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
36360-16-4 |
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Molecular Formula |
C17H11N3O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
N-naphthalen-2-yl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H11N3O5/c21-17(13-8-15(19(22)23)10-16(9-13)20(24)25)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10H,(H,18,21) |
InChI Key |
CIGDLGBHQMLOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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